[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid
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Description
“[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid” is a chemical compound with the molecular formula C13H18O4. It belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The specifics of the synthesis would depend on the exact reagents and conditions used.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a phenoxy group attached to an acetic acid moiety via a 3-hydroxy-3-methylbutyl linker. The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Reactions involving “this compound” could include those typical of alkyl-phenylketones . For instance, the benzylic position is often reactive and can undergo free radical reactions . The hydroxy group could potentially be involved in reactions such as esterification or dehydration.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. The compound has a molecular weight of 238.28 g/mol. Other properties such as solubility, melting point, and boiling point would need to be determined experimentally.Safety and Hazards
The safety data sheet for “[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid” provides information on its potential hazards . It suggests using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation when handling the compound . In case of exposure, it recommends washing off with soap and plenty of water, and consulting a physician .
Future Directions
The future directions for research on “[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid” could include further exploration of its synthesis, reactivity, and potential applications. For instance, its mechanism of action suggests it could potentially be investigated for use in agriculture as a herbicide . Additionally, its structural similarity to certain bioactive compounds suggests it could be of interest in medicinal chemistry research.
Properties
IUPAC Name |
2-[4-(3-hydroxy-3-methylbutyl)phenoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-13(2,16)8-7-10-3-5-11(6-4-10)17-9-12(14)15/h3-6,16H,7-9H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFGIKRJLHVCOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)OCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427235 |
Source
|
Record name | [4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101268-32-0 |
Source
|
Record name | [4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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